6-iodo-9H-pyrido[2,3-b]indole
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Overview
Description
6-Iodo-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9H-pyrido[2,3-b]indole typically involves the iodination of 9H-pyrido[2,3-b]indole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Oxidation and reduction reactions modify the indole ring, leading to various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Iodo-9H-pyrido[2,3-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-iodo-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets. The iodine atom’s presence enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, affecting biological pathways. The compound can intercalate with DNA, inhibit enzymes, or modulate receptor activities, leading to its observed biological effects .
Comparison with Similar Compounds
9H-Pyrido[2,3-b]indole: The parent compound without the iodine substitution.
6-Methoxy-9H-pyrido[2,3-b]indole: A derivative with a methoxy group instead of iodine.
6-Bromo-9H-pyrido[2,3-b]indole: A similar compound with a bromine atom at the 6th position.
Uniqueness: 6-Iodo-9H-pyrido[2,3-b]indole is unique due to the iodine atom’s influence on its chemical reactivity and biological activity. The iodine atom enhances the compound’s electrophilic properties, making it more reactive in substitution reactions and potentially more potent in biological assays compared to its analogs .
Properties
Molecular Formula |
C11H7IN2 |
---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
6-iodo-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H7IN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14) |
InChI Key |
DEJZGTYMRGPESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)I)N=C1 |
Origin of Product |
United States |
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